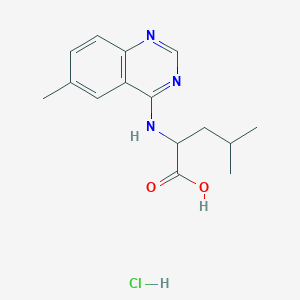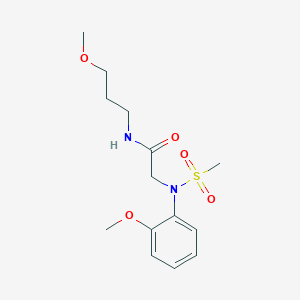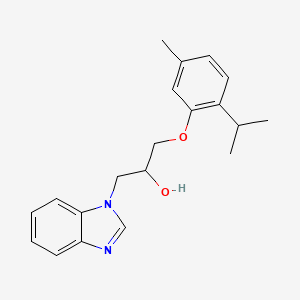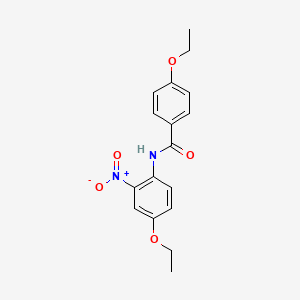
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly known as rimonabant and has been studied for its effects on the endocannabinoid system in the body.
Mecanismo De Acción
The mechanism of action of rimonabant involves its antagonistic effects on the CB1 receptor. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, energy metabolism, and insulin sensitivity. This results in a reduction in food intake, body weight, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Rimonabant has been shown to have various biochemical and physiological effects in animal models. These include a reduction in food intake, body weight, and adipose tissue mass. Rimonabant has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, rimonabant has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rimonabant has several advantages for lab experiments, including its high purity and availability. However, there are also limitations to its use. Rimonabant has been shown to have potential side effects, including anxiety and depression, which may affect the interpretation of research results. Additionally, rimonabant has been shown to have species-specific effects, which may limit its applicability to human studies.
Direcciones Futuras
There are several future directions for rimonabant research. One area of focus is the development of more selective CB1 receptor antagonists that have fewer side effects. Another area of focus is the investigation of rimonabant's effects on other physiological systems, such as the immune system and the gut microbiome. Additionally, there is potential for rimonabant to be used in combination with other therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Conclusion:
In conclusion, rimonabant is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, making it readily available for research purposes. Rimonabant has been shown to have various biochemical and physiological effects, including a reduction in food intake, body weight, and improved insulin sensitivity. While there are limitations to its use, there are also several future directions for rimonabant research, which may lead to the development of new therapeutic agents for the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of rimonabant involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-diketopiperazine in the presence of a base. The resulting intermediate is then reacted with tetrahydrofuran to yield rimonabant. This synthesis method has been optimized for high yield and purity, making rimonabant readily available for research purposes.
Aplicaciones Científicas De Investigación
Rimonabant has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of focus has been its effects on the endocannabinoid system. Rimonabant acts as a selective antagonist of the cannabinoid type 1 receptor (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in animal models.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(17)19)13-6-3-7-20-13/h2,4-5,10,13H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQZEPCDDBIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(tetrahydrofuran-2-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)

![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)
